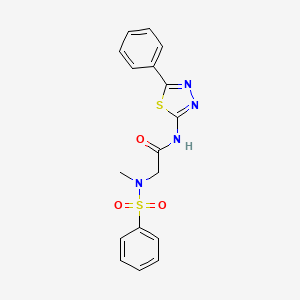![molecular formula C17H18N2O2S B5757059 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide, commonly referred to as DMABN, is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.
Mechanism of Action
DMABN acts as a thiol-specific fluorescent probe by reacting with thiols to form a highly fluorescent product. The mechanism of action involves the nucleophilic attack of the thiol group on the carbon disulfide moiety of DMABN, leading to the formation of a thioamide linkage and the release of carbon dioxide. This reaction results in a significant increase in fluorescence intensity, allowing for the detection of thiols in biological systems.
Biochemical and Physiological Effects:
DMABN has been shown to have low toxicity and high selectivity towards thiols, making it a promising candidate for use in biological systems. Its fluorescent properties allow for the visualization and detection of thiols in real-time, providing insights into their role in various cellular processes. Additionally, DMABN has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMABN is its high selectivity towards thiols, allowing for the detection of these important biomolecules in biological systems. Its fluorescent properties also make it an ideal candidate for real-time imaging of thiols. However, one limitation of DMABN is its sensitivity to pH changes, which can affect its fluorescence intensity. Additionally, DMABN may not be suitable for use in vivo due to its potential toxicity.
Future Directions
There are several potential future directions for DMABN research. One direction is the development of new derivatives of DMABN with improved selectivity and sensitivity towards thiols. Another direction is the investigation of DMABN's potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMABN's antimicrobial properties could be further explored for the development of new antibiotics. Finally, the use of DMABN as a fluorescent probe for the detection of thiols in vivo could be investigated, potentially leading to new insights into their role in disease states.
Conclusion:
In conclusion, DMABN is a promising compound that has been the subject of scientific research due to its potential use in various applications. Its high selectivity towards thiols and fluorescent properties make it an ideal candidate for use in biological systems. DMABN's potential use in cancer therapy and antimicrobial properties make it an exciting area of research for the future.
Synthesis Methods
DMABN can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with carbon disulfide, followed by the addition of 3-methoxybenzoyl chloride. The resulting product is then purified through recrystallization to obtain DMABN in its pure form.
Scientific Research Applications
DMABN has been studied for its potential use as a fluorescent probe for the detection of thiols in biological systems. Thiols are important biomolecules that play a role in various cellular processes, and their detection is crucial for understanding their role in disease states. DMABN has also been investigated for its antimicrobial properties, as well as its potential use in cancer therapy.
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-7-8-14(9-12(11)2)18-17(22)19-16(20)13-5-4-6-15(10-13)21-3/h4-10H,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVAZEOUEJYYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5756977.png)
![ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5756978.png)
![4-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}morpholine](/img/structure/B5756980.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5756989.png)

![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)

![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
